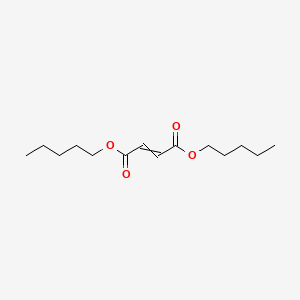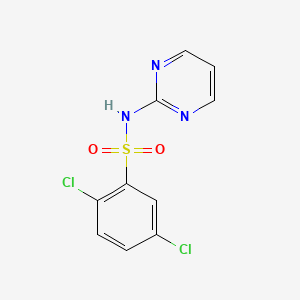
Benzenesulfonamide, 2,5-dichloro-N-2-pyrimidinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound features a sulfonamide group attached to a benzene ring, with two chlorine atoms at the 2 and 5 positions and a pyrimidin-2-yl group attached to the nitrogen atom of the sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 2-aminopyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 2-aminopyrimidine in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 5 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The pyrimidin-2-yl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzenesulfonamides with various functional groups.
Oxidation: Benzenesulfonic acids.
Reduction: Benzenesulfinamides.
科学的研究の応用
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamide derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrimidin-2-yl group can enhance binding affinity and specificity towards the target. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
2,5-Dichlorobenzenesulfonamide: Lacks the pyrimidin-2-yl group, making it less specific in its biological activity.
N-(Pyrimidin-2-yl)benzenesulfonamide: Lacks the chlorine atoms, which may affect its reactivity and binding properties.
2,5-Dichloro-N-(pyridin-2-yl)benzenesulfonamide: Contains a pyridin-2-yl group instead of a pyrimidin-2-yl group, which may alter its binding affinity and specificity.
Uniqueness
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to the presence of both chlorine atoms and the pyrimidin-2-yl group. This combination enhances its reactivity and specificity towards biological targets, making it a valuable compound in medicinal chemistry and chemical biology.
特性
CAS番号 |
88522-26-3 |
|---|---|
分子式 |
C10H7Cl2N3O2S |
分子量 |
304.15 g/mol |
IUPAC名 |
2,5-dichloro-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H7Cl2N3O2S/c11-7-2-3-8(12)9(6-7)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15) |
InChIキー |
XVCRJNXQICMDCG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
溶解性 |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
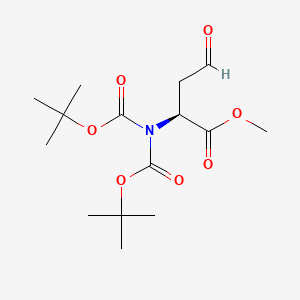
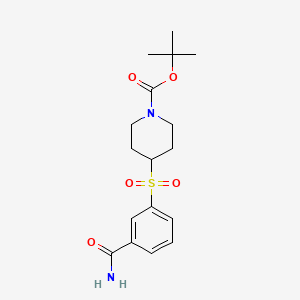
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12444609.png)
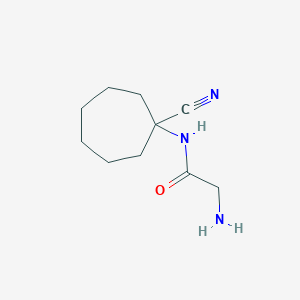
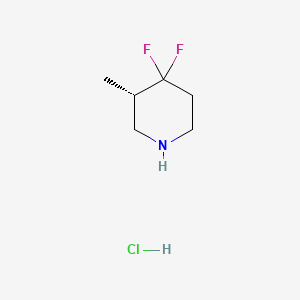
![(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone](/img/structure/B12444634.png)
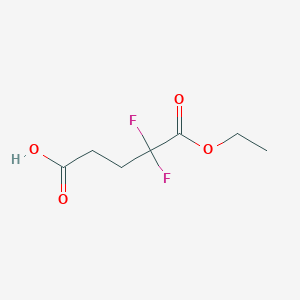
![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)
